2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione
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Overview
Description
2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione is an organic compound that belongs to the class of indandione derivatives This compound is characterized by the presence of a phenylamino group and two phenyl rings attached to an indan-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione typically involves the reaction of 3,5-dimethylaniline with indan-1,3-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indan-1,3-dione core to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated indan derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide: Similar in having a phenylamino group but differs in the core structure.
N,N-Dimethylaniline: Shares the dimethylphenylamino group but lacks the indan-1,3-dione core
Uniqueness
2-(3,5-Dimethylanilino)-2-phenylindene-1,3-dione is unique due to its indan-1,3-dione core, which imparts distinct chemical and biological properties. This core structure differentiates it from other compounds with similar substituents but different core frameworks .
Properties
Molecular Formula |
C23H19NO2 |
---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C23H19NO2/c1-15-12-16(2)14-18(13-15)24-23(17-8-4-3-5-9-17)21(25)19-10-6-7-11-20(19)22(23)26/h3-14,24H,1-2H3 |
InChI Key |
JOHOJJVACGKHIS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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